Manganese nitrate

Descripción

Propiedades

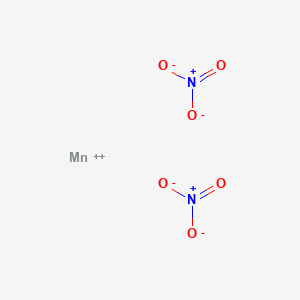

IUPAC Name |

manganese(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVBAHRSNUNMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnN2O6, Mn(NO3)2 | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | manganese(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890659 | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Manganese nitrate appears as a white crystalline solid. Denser than water. May ignite on contact with organic matter. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colorless hygroscopic solid; [Merck Index] White crystals; [CAMEO] 50% Aqueous solution: Pink liquid with an acidic odor; [Alfa Aesar MSDS] | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-66-9 | |

| Record name | MANGANESE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Manganese nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I389H78514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Manganese (II) Nitrate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of manganese (II) nitrate (B79036), an inorganic compound with significant applications in various scientific fields. It serves as a crucial precursor for the synthesis of manganese oxides used in catalysis, battery technologies, and electronic components.[1][2][3][4]

Chemical Formula and Hydration States

Manganese (II) nitrate is an inorganic salt composed of one manganese cation (Mn²⁺) and two nitrate anions (NO₃⁻).[2][3][5] Its chemical formula is represented as Mn(NO₃)₂ . However, it is most commonly encountered in its hydrated forms.

The general formula for its hydrates is Mn(NO₃)₂·n(H₂O) , where 'n' represents the number of water molecules of hydration.[1][2][5] The primary and most stable hydration states are:

-

Anhydrous: Mn(NO₃)₂

-

Monohydrate: Mn(NO₃)₂·H₂O

The anhydrous form typically appears as a white crystalline powder, while the hydrated versions are characterized by their pale pink, deliquescent crystals.[1][6][7]

Chemical Structure and Coordination

The structural arrangement of manganese (II) nitrate is dictated by its hydration state, which influences the coordination geometry around the central manganese ion.

-

Anhydrous Mn(NO₃)₂: The anhydrous form possesses a cubic crystal structure where the nitrate ions act as bridging ligands to the Mn²⁺ ions, creating a three-dimensional network.[6]

-

Tetrahydrate [Mn(NO₃)₂(H₂O)₄]: In the common tetrahydrate, the manganese ion exhibits a distorted octahedral coordination geometry.[1][6] The coordination sphere is comprised of four water molecules (aquo ligands) and two mutually cis, unidentate nitrate ligands.[1][6] This means the nitrate ions are directly bonded to the manganese cation.[6]

-

Hexahydrate --INVALID-LINK--₂: The hexahydrate form features a distinct structural arrangement. It consists of discrete hexaaquamanganese(II) cations, [Mn(H₂O)₆]²⁺ , where the manganese ion is octahedrally coordinated by six water molecules.[1][6] In this structure, the nitrate ions are not directly bonded to the metal center but act as counterions within the ionic lattice.[6]

Quantitative Data Summary

The physical and chemical properties of manganese (II) nitrate vary significantly with its degree of hydration. The following table summarizes key quantitative data for its most common forms.

| Property | Anhydrous (Mn(NO₃)₂) | Tetrahydrate (Mn(NO₃)₂·4H₂O) | Hexahydrate (Mn(NO₃)₂·6H₂O) |

| Molar Mass | 178.95 g/mol [1][5][7] | 251.01 g/mol [2][4] | 287.04 g/mol |

| Appearance | White crystalline solid[1][6][7] | Pale pink, deliquescent crystals[1][4][6] | Rose-colored, deliquescent needles[8] |

| Density | 1.536 g/cm³[1][5] | ~2.13 g/cm³[6] | 1.8 g/cm³[8] |

| Melting Point | Decomposes upon heating | 26 to 37 °C (99 °F; 310 K)[1][5][6] | 25.0 °C (77 °F; 298 K)[8] |

| Boiling Point | Decomposes | Decomposes > 100 °C (212 °F; 373 K)[1][6] | Decomposes |

| Solubility in Water | 118 g/100 mL (at 10 °C)[1][5] | Very soluble; 380 g/100 mL (at 20 °C)[4][6] | Very soluble[8] |

| CAS Number | 10377-66-9[1][5][7] | 20694-39-7[1][4] | 17141-63-8[1] |

Experimental Protocols: Synthesis

A prevalent laboratory and industrial method for the synthesis of manganese (II) nitrate tetrahydrate involves the reaction of manganese dioxide with nitrogen dioxide.[1][4]

Reaction: MnO₂ (s) + 2NO₂ (g) + 4H₂O (l) → Mn(NO₃)₂·4H₂O (aq)[1][4]

Detailed Methodology:

-

Reactants: Manganese dioxide (MnO₂, black solid), Nitrogen dioxide (NO₂, gas), and deionized water.

-

Procedure: Nitrogen dioxide gas is bubbled through a suspension of manganese dioxide in water. This redox reaction involves the reduction of Mn(IV) in MnO₂ to Mn(II), while NO₂ is oxidized.

-

Control: The reaction temperature should be carefully controlled to manage the exothermic nature of the dissolution and to prevent premature decomposition of the product.

-

Purification: The resulting solution is filtered to remove any unreacted MnO₂. The pink solution is then concentrated by gentle heating under reduced pressure.

-

Crystallization: Upon cooling the concentrated solution, pale pink crystals of manganese (II) nitrate tetrahydrate will precipitate. The crystals can be collected by filtration and dried in a desiccator.

Note: For specific experimental parameters, including molar ratios, reaction times, and purification techniques for different applications, consulting peer-reviewed primary literature is essential.

Visualized Relationships and Structures

The following diagrams illustrate the relationships between the different forms of manganese (II) nitrate and the coordination in its common hydrated states.

Caption: Hydration pathway of manganese (II) nitrate.

Caption: Coordination differences in hydrated manganese nitrates.

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. wholesale Manganese(II) nitrate tetrahydrate crystalline - FUNCMATER [funcmater.com]

- 3. Manganese nitrate, solution 45-50 wt.% 10377-66-9 India [ottokemi.com]

- 4. Buy Manganese nitrate tetrahydrate | 20694-39-7 [smolecule.com]

- 5. alignchemical.com [alignchemical.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Manganese nitrate | MnN2O6 | CID 61511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Manganese Nitrate [drugfuture.com]

An In-depth Technical Guide to the Hydrate Forms of Manganese (II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) nitrate (B79036) and its various hydrate (B1144303) forms are inorganic compounds of significant interest in diverse scientific fields, from materials science to pharmacology.[1] These compounds, with the general formula Mn(NO₃)₂·(H₂O)n, serve as crucial precursors for the synthesis of manganese oxides, which have applications in batteries, catalysis, and as coloring agents for ceramics.[2][3] In the realm of biomedical research, manganese is an essential trace element, and its compounds are being explored for their potential therapeutic properties, including antioxidant activities and roles in drug synthesis.[4][5] This technical guide provides a comprehensive overview of the common hydrate forms of manganese (II) nitrate, their physicochemical properties, methods for their synthesis and characterization, and their relevance in biological systems and drug development.

Physicochemical Properties of Manganese (II) Nitrate Hydrates

Manganese (II) nitrate exists in several hydrate forms, with the tetrahydrate and hexahydrate being the most common.[2] Anhydrous and monohydrate forms are also known.[2] The degree of hydration significantly influences the physical properties of these compounds.

| Property | Anhydrous | Monohydrate | Tetrahydrate | Hexahydrate |

| Chemical Formula | Mn(NO₃)₂ | Mn(NO₃)₂·H₂O | Mn(NO₃)₂·4H₂O | Mn(NO₃)₂·6H₂O |

| CAS Number | 10377-66-9 | - | 20694-39-7 | 17141-63-8 |

| Molecular Weight ( g/mol ) | 178.95 | 196.96[6] | 251.01[7] | 287.04[8] |

| Appearance | White powder[2] | Pale yellow solid[2] | Pale pink to red crystalline solid[5] | Pale pink deliquescent crystals[2] |

| Melting Point (°C) | 37[2] | - | 25.8[9] - 37.1[7] | 26[8] |

| Solubility in Water | 118 g/100 ml (10°C)[2] | - | Highly soluble[5] | Very soluble[8] |

| Solubility in Other Solvents | - | - | Soluble in alcohol[10] | Soluble in alcohol[8] |

Synthesis and Experimental Protocols

The synthesis of manganese (II) nitrate hydrates and their conversion to other manganese compounds are fundamental processes in many research applications.

Synthesis of Manganese (II) Nitrate Solution

A common method for preparing a manganese (II) nitrate solution is through the reaction of manganese carbonate with nitric acid.[11]

Experimental Protocol:

-

In a fume hood, suspend manganese (II) carbonate (MnCO₃) in deionized water in a beaker with constant stirring.

-

Slowly add nitric acid (HNO₃) dropwise to the suspension. Carbon dioxide gas will evolve, so controlled addition is crucial to prevent excessive foaming. The reaction is: MnCO₃ + 2HNO₃ → Mn(NO₃)₂ + H₂O + CO₂.[11]

-

Continue adding nitric acid until all the manganese carbonate has dissolved, resulting in a pale pink solution.[11]

-

A slight excess of nitric acid may be used to ensure the complete reaction and stability of the resulting manganese (II) nitrate solution.[11]

Another preparative route involves the reaction of manganese dioxide with nitrogen dioxide.[2]

Reaction: MnO₂ + 2NO₂ → Mn(NO₃)₂[2]

Synthesis of Manganese Oxides via Co-Precipitation

Manganese (II) nitrate is a widely used precursor for the synthesis of manganese oxide nanoparticles through co-precipitation.[12][13]

Experimental Protocol (General):

-

Prepare an aqueous solution of manganese (II) nitrate tetrahydrate.

-

Separately, prepare a solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[14]

-

Under controlled temperature and vigorous stirring, add the precipitating agent dropwise to the manganese nitrate solution.[10][13]

-

A precipitate of manganese hydroxide will form. The pH of the solution is a critical parameter to control the particle size and morphology.[7]

-

After the precipitation is complete, the mixture is typically aged for a period of time.

-

The precipitate is then collected by filtration or centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and dried in an oven.[12]

-

Finally, the dried powder is calcined in a furnace at a specific temperature to obtain the desired manganese oxide phase (e.g., MnO₂, Mn₂O₃, Mn₃O₄).[12][13]

Characterization Techniques

Thermal Analysis (TGA-DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for studying the thermal decomposition of manganese (II) nitrate hydrates.

Experimental Protocol (General):

-

A small, accurately weighed sample of the manganese (II) nitrate hydrate is placed in a crucible (e.g., alumina).

-

The sample is heated in a controlled atmosphere (e.g., air, nitrogen) at a constant heating rate (e.g., 10 °C/min).[15]

-

The TGA instrument records the mass loss of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample.

-

The resulting TGA curve for manganese (II) nitrate tetrahydrate typically shows an initial mass loss corresponding to the removal of water molecules, followed by the decomposition of the anhydrous nitrate to manganese oxides at higher temperatures.[15] The decomposition may proceed through intermediates like MnO₂ and Mn₂O₃ before forming Mn₃O₄ at higher temperatures.[15]

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases of manganese (II) nitrate hydrates and their decomposition products.

Experimental Protocol (General):

-

A powdered sample of the material is finely ground and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).[7]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material.

-

The diffraction peaks can be compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present in the sample.[16] For example, the decomposition products of manganese nitrate can be identified as various manganese oxides like MnO₂, Mn₂O₃, or Mn₃O₄ based on their characteristic diffraction peaks.[17][18]

Relevance in Biological Systems and Drug Development

Manganese is an essential trace element for all living organisms, playing a critical role as a cofactor in numerous enzymes and proteins involved in metabolism, bone formation, and antioxidant defense.[19][20]

Manganese in Signaling Pathways

Manganese ions (Mn²⁺) can influence various cellular signaling pathways. Excessive manganese, however, is associated with neurotoxicity.[6][8] Key signaling pathways affected by manganese include:

-

Insulin (B600854) and Insulin-like Growth Factor (IGF) Signaling: Manganese can mimic insulin effects and activate downstream pathways such as PI3K/Akt and MAPK, which are crucial for cell growth, proliferation, and survival.[6]

-

Inflammatory Signaling: Manganese can induce neuroinflammation by activating the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[6]

Applications in Drug Development

While manganese (II) nitrate itself is not typically a therapeutic agent, manganese compounds are gaining interest in drug development:

-

Catalysis in Drug Synthesis: Manganese-based catalysts are being developed to simplify the synthesis of complex organic molecules, including pharmaceuticals.[5][21] They offer a more cost-effective and readily available alternative to catalysts based on precious metals.[5]

-

Manganese-based Therapeutics: Manganese complexes are being investigated for their potential as anticancer, antibacterial, and antifungal agents.[1] Some manganese complexes exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which could be beneficial in treating inflammatory conditions.[4]

-

Drug Delivery: Manganese dioxide nanoparticles, which can be synthesized from manganese (II) nitrate, are being explored for drug delivery applications due to their unique redox properties that allow for controlled drug release in specific microenvironments, such as tumors.[22]

Conclusion

The hydrate forms of manganese (II) nitrate are versatile and important compounds for researchers in both the physical and life sciences. A thorough understanding of their properties, synthesis, and characterization is essential for their effective use as precursors in materials science and for contextualizing the biological roles of manganese in drug development. While the direct pharmacological application of manganese (II) nitrate hydrates is limited, their role as a source of manganese for the synthesis of novel materials and catalysts with potential therapeutic applications continues to be an active area of research.

References

- 1. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 2. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Manganese(II) nitrate hydrate, Puratronic™, 99.995% (metals basis) 10 g | Buy Online [thermofisher.com]

- 4. Developing ROS scavenging agents for pharmacological purposes: recent advances in design of manganese-based complexes with anti-inflammatory and anti- nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Sciencemadness Discussion Board - Manganese nitrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. ijnc.ir [ijnc.ir]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ir.uitm.edu.my [ir.uitm.edu.my]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Manganese in biology - Wikipedia [en.wikipedia.org]

- 20. routledge.com [routledge.com]

- 21. medindia.net [medindia.net]

- 22. manganesesupply.com [manganesesupply.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) nitrate (B79036), with the chemical formula Mn(NO₃)₂, is an inorganic compound that serves as a critical precursor in various scientific and industrial applications. It most commonly exists in its hydrated forms, primarily as the tetrahydrate (Mn(NO₃)₂·4H₂O) and hexahydrate (Mn(NO₃)₂·6H₂O).[1] This guide provides a comprehensive overview of the physical and chemical properties of manganese nitrate, with a focus on its relevance to research, particularly in the fields of materials science and neuroscience. Its utility as a precursor for manganese oxides in battery technology and catalysis, as well as the emerging role of manganese ions in biomedical imaging and neurotoxicity studies, makes a thorough understanding of its characteristics essential for professionals in drug development and related scientific disciplines.[2]

Physical Properties

Manganese (II) nitrate and its common hydrates are typically pale pink crystalline solids, a characteristic color arising from the d-d electronic transitions in the octahedral crystal field surrounding the Mn²⁺ ion.[1] The anhydrous form, in contrast, is a white powder.[1] These compounds are known for their hygroscopic nature, readily absorbing moisture from the atmosphere.[2]

Data Presentation: Physical Properties of Manganese Nitrate and Its Hydrates

| Property | Manganese Nitrate (Anhydrous) | Manganese Nitrate Tetrahydrate | Manganese Nitrate Hexahydrate |

| Chemical Formula | Mn(NO₃)₂ | Mn(NO₃)₂·4H₂O | Mn(NO₃)₂·6H₂O |

| Molar Mass | 178.95 g/mol [1][3] | 251.01 g/mol [4][5] | 287.04 g/mol |

| Appearance | White crystalline solid[1] | Pale pink crystalline solid[1] | Light crimson crystals |

| Melting Point | 180 °C (decomposes)[3] | 25.9 °C to 37 °C[6][7][8] | 25.8 °C |

| Boiling Point | Decomposes | 129.4 °C | 129.5 °C (decomposes) |

| Density | 1.536 g/cm³[1] | 1.82 g/cm³ | 1.82 g/cm³ |

| Solubility in Water | Highly soluble | 380 g/100 mL at 20 °C[7][9] | 426 g/100 mL at 0 °C |

Solubility in Water at Various Temperatures ( g/100 g of water): [3][10][11]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 102 |

| 10 | 118[1] |

| 18 | 134.4 |

| 20 | 206 |

| 35.5 | 331.4 |

Manganese nitrate is also soluble in several organic solvents, including ethanol, 1,4-dioxane, acetonitrile, and tetrahydrofuran.[3]

Chemical Properties

Manganese (II) nitrate is a strong oxidizing agent, a property that makes it a valuable catalyst in various chemical reactions.[2] Its reactivity is a key aspect of its utility and also necessitates careful handling and storage.

Key Chemical Reactions and Reactivity:

-

Thermal Decomposition: Upon heating, manganese nitrate decomposes to form manganese dioxide (MnO₂) and nitrogen dioxide (NO₂).[1] The tetrahydrate begins to lose water of hydration and decompose at temperatures above its melting point, with significant decomposition to manganese oxides occurring at higher temperatures.[6]

-

Oxidizing Agent: As a nitrate salt, it is a strong oxidizer and can react vigorously, and in some cases explosively, with organic materials, fuels, and other reducing agents.[12] Mixtures with alkyl esters can be explosive due to the formation of alkyl nitrates. The anhydrous salt can explode upon heating with urea.[12]

-

Precursor to Other Manganese Compounds: One of its most significant chemical properties is its role as a precursor in the synthesis of other manganese compounds. It is widely used to produce high-purity manganese dioxide for applications in batteries and as a catalyst.[2] It is also a precursor for the synthesis of manganese carbonate (MnCO₃), which has applications in fertilizers and as a colorant.[1]

Experimental Protocols

Synthesis of Manganese (II) Nitrate Tetrahydrate from Manganese Carbonate

This protocol describes a common laboratory-scale synthesis of manganese (II) nitrate tetrahydrate from the reaction of manganese carbonate with nitric acid.[13][14]

Materials:

-

Manganese (II) carbonate (MnCO₃)

-

Concentrated nitric acid (HNO₃, ~70%)

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a measured amount of distilled water.

-

Addition of Reactants: Slowly add a stoichiometric amount of manganese (II) carbonate to the water to form a slurry. While stirring continuously, carefully and slowly add a slight excess of concentrated nitric acid to the slurry. The reaction is exothermic and will produce carbon dioxide gas, causing effervescence. MnCO₃(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Reaction Completion: Continue stirring and gently heat the mixture on a hot plate to ensure the complete reaction of the manganese carbonate. The solution should become a clear, pale pink.

-

Filtration: If any unreacted solid or impurities are present, filter the hot solution through a Büchner funnel.

-

Concentration: Transfer the filtrate to an evaporating dish and gently heat to concentrate the solution. Avoid boiling, as this can lead to decomposition.

-

Crystallization: Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly to room temperature. Pale pink crystals of manganese (II) nitrate tetrahydrate will form. For further crystallization, the dish can be placed in an ice bath.

-

Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of Manganese (II) Nitrate Tetrahydrate

Thermogravimetric Analysis (TGA) of Manganese (II) Nitrate Tetrahydrate

This protocol outlines the procedure for analyzing the thermal decomposition of manganese (II) nitrate tetrahydrate using thermogravimetric analysis (TGA).[6][15]

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Microbalance

-

Inert gas supply (e.g., nitrogen or argon)

-

Air or oxygen supply (for oxidative decomposition studies)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of manganese (II) nitrate tetrahydrate (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Parameters:

-

Temperature Program: Set the desired temperature program. A typical program involves heating from room temperature to a final temperature of around 600-1000 °C at a constant heating rate (e.g., 10 °C/min).[6]

-

Atmosphere: Select the desired atmosphere and flow rate (e.g., nitrogen at 20-50 mL/min for inert decomposition or air for oxidative decomposition).

-

-

Data Acquisition: Start the TGA run. The instrument will record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show distinct mass loss steps corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Thermogravimetric Analysis (TGA) Workflow

Synthesis of Manganese Dioxide Nanoparticles via Co-precipitation

This protocol describes the synthesis of manganese dioxide nanoparticles using manganese nitrate as the precursor in a co-precipitation method.[16]

Materials:

-

Manganese (II) nitrate solution (e.g., 0.2 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.4 M)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette

-

Centrifuge and centrifuge tubes

-

Oven

Procedure:

-

Reaction Setup: Place a beaker containing the manganese (II) nitrate solution on a magnetic stirrer.

-

Precipitation: While stirring vigorously, slowly add the sodium hydroxide solution dropwise from a burette. A brownish-black precipitate of manganese hydroxide will form. Mn(NO₃)₂(aq) + 2NaOH(aq) → Mn(OH)₂(s) + 2NaNO₃(aq)

-

Oxidation and Aging: Continue stirring the suspension at room temperature for a specified period (e.g., 1-2 hours) to allow for the oxidation of manganese (II) hydroxide to manganese dioxide by dissolved oxygen. Mn(OH)₂(s) + ½O₂(aq) → MnO₂(s) + H₂O(l)

-

Isolation: Collect the precipitate by centrifugation.

-

Washing: Wash the precipitate several times with distilled water to remove any unreacted reagents and byproducts. Centrifuge the suspension after each wash.

-

Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) to obtain manganese dioxide nanoparticles.

Applications in Research and Drug Development

The unique properties of the manganese (II) ion (Mn²⁺), readily available from the dissolution of manganese nitrate, have led to its use in advanced biomedical research, particularly in neuroscience.

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI)

MEMRI is a powerful imaging technique that utilizes the paramagnetic properties of Mn²⁺ ions as a contrast agent to study the central nervous system.[9][17][18][19]

Mechanism of Action:

-

Calcium Analog: Mn²⁺ has a similar ionic radius to Ca²⁺ and can therefore enter excitable cells, such as neurons, through voltage-gated calcium channels.[9][17][19]

-

Axonal Transport: Once inside neurons, Mn²⁺ is transported along axons, allowing for the tracing of neural pathways.[9][17]

-

T1 Contrast Agent: As a paramagnetic ion, Mn²⁺ shortens the T1 relaxation time of water protons in its vicinity, leading to a brighter signal in T1-weighted MRI images.[19]

This allows researchers to visualize brain anatomy with high resolution, map neuronal connections, and assess brain activity, as regions with higher neuronal activity will have a greater influx of Mn²⁺.[9]

Mechanism of Manganese-Enhanced MRI (MEMRI)

Manganese-Induced Neurotoxicity Signaling Pathways

While essential for various biological functions, excessive exposure to manganese can lead to neurotoxicity, a condition known as manganism, which shares some symptoms with Parkinson's disease.[20] Research into the molecular mechanisms of manganese neurotoxicity is crucial for understanding its pathogenesis and developing potential therapeutic strategies. Manganese nitrate, as a soluble source of Mn²⁺, can be used in in vitro and in vivo models to study these effects.

Several signaling pathways have been implicated in manganese-induced neurotoxicity, often initiated by oxidative stress.

Simplified Signaling Pathway of Manganese-Induced Neurotoxicity

Conclusion

Manganese (II) nitrate is a versatile compound with well-defined physical and chemical properties that make it valuable across various scientific disciplines. For researchers, scientists, and drug development professionals, its significance extends from being a reliable precursor for advanced materials to a crucial tool in neuroscience research. A thorough understanding of its synthesis, thermal behavior, and reactivity is essential for its safe and effective use in the laboratory. Furthermore, the insights gained from studying the effects of manganese ions on biological systems, facilitated by the use of manganese nitrate, are vital for advancing our knowledge of neurodegenerative diseases and developing novel diagnostic and therapeutic approaches.

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. bluegrasschemical.com [bluegrasschemical.com]

- 3. manganese(II) nitrate [chemister.ru]

- 4. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Manganese(II) Nitrate 4-hydrate for analysis [itwreagents.com]

- 8. 20694-39-7 CAS MSDS (MANGANESE(II) NITRATE TETRAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on the Preparation of Manganese Dioxide Nanomaterials and Their Electrochemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility table - Wikipedia [en.wikipedia.org]

- 12. MANGANESE NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Sciencemadness Discussion Board - Manganese nitrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Manganese-Enhanced Magnetic Resonance Imaging | Springer Nature Experiments [experiments.springernature.com]

- 19. Manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Solubility of Manganese (II) Nitrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) nitrate (B79036), Mn(NO₃)₂, is an inorganic compound that serves as a versatile precursor and catalyst in a variety of chemical transformations.[1] Its utility in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, is often predicated on its solubility in non-aqueous media. This technical guide provides a comprehensive overview of the solubility of manganese (II) nitrate in a range of common organic solvents, details experimental protocols for solubility determination, and illustrates its application in catalytic processes relevant to drug development.

Solubility of Manganese (II) Nitrate in Organic Solvents

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of manganese (II) nitrate in several organic solvents. This information is crucial for selecting appropriate solvent systems for reactions and processes involving this salt.

| Organic Solvent | Chemical Class | Solubility |

| Ethanol | Alcohol | Soluble / Very Soluble[2][3] |

| Methanol | Alcohol | Soluble |

| 1,4-Dioxane | Ether | Soluble[2] |

| Acetonitrile | Nitrile | Soluble[2] |

| Tetrahydrofuran (THF) | Ether | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Likely Soluble |

| Acetone | Ketone | Information Not Available |

| Dimethylformamide (DMF) | Amide | Information Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of manganese (II) nitrate in an organic solvent using the gravimetric method. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute in a saturated solution.[4][5][6]

Materials and Equipment

-

Manganese (II) nitrate (anhydrous or a specific hydrate)

-

Organic solvent of interest (e.g., ethanol, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Isothermal Equilibrium Method

-

Preparation of Supersaturated Solution: Add an excess amount of manganese (II) nitrate to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the solid to settle. It is crucial to maintain the constant temperature during this period.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step removes any suspended solid particles.

-

Mass Determination of the Solution: Record the mass of the volumetric flask containing the saturated solution.

-

Solvent Evaporation: Gently evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature below the decomposition temperature of manganese (II) nitrate.

-

Mass Determination of the Solute: Once all the solvent has been removed, cool the flask in a desiccator and weigh it. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved manganese (II) nitrate.

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent.

-

Mass of solvent = (Mass of flask + solution) - (Mass of flask + solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Applications in Organic Synthesis and Drug Development

Manganese nitrate is a valuable catalyst in a range of organic reactions, contributing to the synthesis of complex molecules, including pharmaceutical intermediates.[1] Its catalytic activity often relies on its solubility in the reaction medium, allowing for homogeneous catalysis.

Catalytic Workflow in Organic Synthesis

The following diagram illustrates a generalized workflow for the application of manganese nitrate as a catalyst in an organic synthesis reaction, a process relevant to drug development.

Caption: General workflow for a manganese nitrate-catalyzed organic synthesis.

Logical Relationship for Experimental Solubility Determination

The process of experimentally determining the solubility of manganese nitrate follows a logical sequence of steps to ensure accuracy and reproducibility.

Caption: Logical steps for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for manganese (II) nitrate in many organic solvents remains to be systematically tabulated, its qualitative solubility in polar organic solvents like alcohols and ethers is established. This solubility is a key enabler for its increasing use as a versatile and economical catalyst in organic synthesis, including applications relevant to drug discovery and development. The provided experimental protocol offers a reliable method for researchers to determine precise solubility data in their specific solvent systems of interest, thereby facilitating the optimization of reaction conditions and process development.

References

An In-depth Technical Guide to the Melting Point of Manganese (II) Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of manganese (II) nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O), a critical physical property for its handling, storage, and application in various scientific fields. This document summarizes the available quantitative data, outlines experimental protocols for its determination, and presents visual workflows and pathways to aid in understanding its thermal behavior.

Core Physical Properties

Manganese (II) nitrate tetrahydrate is an inorganic compound that appears as a pale pink to red crystalline solid.[1][2] It is known for being hygroscopic, meaning it readily absorbs moisture from the air, and is highly soluble in water and soluble in ethanol.[1][3][4][5][6] The compound is relatively stable at room temperature but undergoes decomposition at elevated temperatures.[7]

Quantitative Data: Melting Point

The reported melting point of manganese (II) nitrate tetrahydrate shows some variability in the literature. This discrepancy may be attributed to differences in experimental conditions, sample purity, or the hygroscopic nature of the material affecting measurements. A summary of the reported values is presented below for easy comparison.

| Parameter | Value (°C) | Value (°F) | Value (K) | Source(s) |

| Melting Point | ~26 | ~78.8 | ~299.15 | [3][7][8] |

| Melting Point | 25.8 | 78.44 | 298.95 | [6] |

| Melting Point | 25.9 | 78.62 | 299.05 | [4] |

| Melting Point | 37 | 98.6 | 310.15 | [5][6][9][10][11] |

| Melting Point | 37.1 | 98.78 | 310.25 | [12] |

| Boiling Point | 129.4 | 264.92 | 402.55 | [6] |

Note: The boiling point is more accurately characterized as a decomposition temperature.

Experimental Protocols for Melting Point Determination

While specific, detailed experimental protocols for manganese (II) nitrate tetrahydrate are not extensively published, a standard methodology for determining the melting point of a crystalline solid using a capillary melting point apparatus is applicable.

Objective: To determine the melting point range of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Digital thermometer

Procedure:

-

Sample Preparation:

-

Ensure the manganese (II) nitrate tetrahydrate sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

-

Determination:

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point. This helps in saving time for the accurate determination.

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat the block to about 10-15°C below the approximate melting point found.

-

Decrease the heating rate to 1-2°C per minute as you approach the expected melting point. A slow heating rate is crucial for an accurate reading.[13]

-

Record the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of melting).[13]

-

-

Repeat the accurate measurement at least twice with fresh samples to ensure consistency. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[13]

-

Alternative Advanced Method: Differential Scanning Calorimetry (DSC) For a more detailed analysis of thermal transitions, DSC can be employed. This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of manganese (II) nitrate tetrahydrate would be observed as an endothermic peak on the DSC curve, providing a precise melting temperature.

Visualizations: Workflows and Pathways

4.1 Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol described in Section 3.0.

Caption: A workflow for determining the melting point of a crystalline solid.

4.2 Thermal Decomposition Pathway

Manganese (II) nitrate tetrahydrate is thermally unstable and decomposes upon heating. The process involves dehydration followed by the decomposition of the nitrate to various manganese oxides.

Caption: Thermal decomposition pathway of Mn(NO₃)₂·4H₂O to manganese oxides.[14]

Conclusion

The melting point of manganese (II) nitrate tetrahydrate is a fundamental property with reported values centering around 26°C and 37°C.[3][4][5][6][7][8][9][10][11][12] Given its hygroscopic nature, careful sample handling and precise experimental control, as outlined in the standard protocol, are essential for obtaining accurate and reproducible results. For advanced applications, thermal analysis techniques such as DSC and TGA are recommended to fully characterize its thermal behavior, including dehydration and decomposition pathways that are critical for its use as a precursor in materials synthesis.[14]

References

- 1. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. Manganese(II) nitrate tetrahydrate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Manganese nitrate, tetrahydrate [tropag.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Buy Manganese nitrate tetrahydrate | 20694-39-7 [smolecule.com]

- 8. americanelements.com [americanelements.com]

- 9. khemservices.com [khemservices.com]

- 10. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. researchgate.net [researchgate.net]

The Thermal Decomposition Pathway of Manganese(II) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of manganese(II) nitrate (B79036), Mn(NO3)2. The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines experimental protocols for analysis, and provides visual representations of the decomposition process and analytical workflows.

Introduction

Manganese(II) nitrate is a widely utilized precursor in the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and biomedical fields. The thermal decomposition of Mn(NO3)2 is a critical process that dictates the properties of the final oxide product. Understanding the stepwise decomposition, including the formation of intermediates and the influence of experimental conditions, is paramount for controlling the synthesis of materials with desired characteristics.

Thermal Decomposition Pathway

The thermal decomposition of manganese(II) nitrate, particularly its common hydrated forms such as Mn(NO3)2·4H2O, is a multi-step process. The pathway involves initial dehydration followed by the decomposition of the anhydrous nitrate into a series of manganese oxides at progressively higher temperatures. The exact nature of the final manganese oxide product is highly dependent on the temperature and the composition of the atmosphere.

The generally accepted decomposition pathway in an air atmosphere proceeds as follows:

-

Dehydration: The hydrated manganese nitrate first loses its water of crystallization. This process is typically endothermic and occurs in one or more steps, depending on the specific hydrate.

-

Decomposition to Manganese Dioxide (MnO2): The anhydrous manganese nitrate then decomposes to form manganese dioxide. This step involves the release of nitrogen oxides.

-

Reduction to Manganese(III) Oxide (Mn2O3): Upon further heating, MnO2 is reduced to Mn2O3, accompanied by a mass loss due to the release of oxygen.

-

Further Reduction to Manganese(II,III) Oxide (Mn3O4): At even higher temperatures, Mn2O3 is further reduced to Mn3O4, with an additional loss of oxygen.

It is important to note that under certain conditions, such as in an inert atmosphere, the decomposition pathway and the final products may differ.

Quantitative Decomposition Data

The following tables summarize the key temperature ranges and mass loss percentages associated with the thermal decomposition of hydrated manganese(II) nitrate (specifically Mn(NO3)2·4H2O) in an air atmosphere. These values are derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data reported in the literature.[1]

Table 1: Decomposition Stages of Mn(NO3)2·4H2O

| Temperature Range (°C) | Decomposition Step | Gaseous Products Evolved |

| 37 - 250 | Dehydration and initial nitrate decomposition | H2O, NOx |

| ~530 | Reduction of MnO2 to Mn2O3 | O2 |

| ~925 | Reduction of Mn2O3 to Mn3O4 | O2 |

Table 2: Theoretical and Observed Mass Loss for Mn(NO3)2·4H2O Decomposition

| Transformation | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Mn(NO3)2·4H2O → MnO2 | 65.3 | ~64.4 |

| MnO2 → Mn2O3 | 9.2 | - |

| Mn2O3 → Mn3O4 | 3.1 | - |

Note: Observed mass loss can vary slightly depending on experimental conditions such as heating rate and gas flow.[1]

Experimental Protocols

The study of the thermal decomposition of Mn(NO3)2 relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC)

Objective: To determine the temperature-dependent mass loss and thermal events (endothermic/exothermic) associated with the decomposition of Mn(NO3)2.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Mn(NO3)2·4H2O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA-DSC instrument is purged with the desired atmosphere (e.g., air or nitrogen) at a constant flow rate (e.g., 100 mL/min).

-

A temperature program is set, typically involving a linear heating rate of 10 °C/min from room temperature to a final temperature of 1000-1200 °C.[1]

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve is analyzed to identify the temperature ranges of mass loss and to quantify the percentage of mass lost at each stage.

-

The DSC curve is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions (e.g., melting, dehydration) and decomposition reactions.

-

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products formed at different stages of the thermal decomposition.

Methodology:

-

Sample Preparation: Samples of Mn(NO3)2 are heated to specific temperatures corresponding to the plateaus observed in the TGA curve and then cooled to room temperature. The resulting solid residues are ground into a fine powder.

-

Instrument Setup:

-

The powdered sample is mounted on a sample holder.

-

The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

The instrument is set to scan over a specific range of 2θ angles (e.g., 10-80°).

-

-

Data Acquisition: The instrument records the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from a database (e.g., JCPDS) to identify the crystalline phases present in the sample.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of Mn(NO3)2 and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of Mn(NO3)2·4H2O in air.

Caption: Experimental workflow for analyzing thermal decomposition.

References

Synthesis of Manganese(II) Nitrate from Manganese(II) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of manganese(II) nitrate (B79036) from manganese(II) carbonate. The document details the chemical process, experimental protocols, purification and crystallization techniques, safety considerations, and analytical characterization methods. This guide is intended for professionals in research and development who require a thorough understanding of this important chemical transformation.

Introduction

The synthesis of manganese(II) nitrate from manganese(II) carbonate is a widely utilized and straightforward method for producing a high-purity, water-soluble manganese salt. This reaction is an acid-base neutralization that produces manganese(II) nitrate, water, and carbon dioxide gas. The resulting manganese(II) nitrate is a versatile precursor in the synthesis of other manganese compounds, finding applications as a catalyst, in the production of high-purity manganese oxides for batteries and electronics, as a colorant in ceramics, and as a micronutrient in agriculture.[1] In the pharmaceutical and drug development sectors, high-purity manganese compounds are of interest for various applications, including as contrasting agents in magnetic resonance imaging (MRI) and in the synthesis of manganese-containing metallodrugs.

The primary chemical reaction is governed by the following balanced equation:

MnCO₃(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l) + CO₂(g) [1][2][3]

This guide will provide detailed experimental procedures, quantitative data, and safety protocols to enable the successful and safe synthesis of manganese(II) nitrate in a laboratory setting.

Core Synthesis Pathway

The synthesis of manganese(II) nitrate from manganese(II) carbonate follows a direct acid-base reaction pathway. The carbonate salt reacts with nitric acid to form the soluble nitrate salt, with the evolution of carbon dioxide gas. The process can be broken down into three key stages: reaction, purification, and crystallization.

Experimental Protocols

Reaction of Manganese(II) Carbonate with Nitric Acid

This protocol details the initial reaction to form the manganese(II) nitrate solution. It is crucial to perform this procedure in a well-ventilated fume hood due to the evolution of carbon dioxide and the potential for nitric acid fumes.

Materials:

-

Manganese(II) carbonate (MnCO₃), technical or reagent grade

-

Nitric acid (HNO₃), 30-70% solution

-

Deionized water

-

Large beaker or Erlenmeyer flask

-

Stir plate and magnetic stir bar

-

pH indicator strips or pH meter

Procedure:

-

Preparation: Weigh a stoichiometric amount of manganese(II) carbonate. For example, to produce a theoretical yield of manganese(II) nitrate tetrahydrate, start with a specific mass of manganese(II) carbonate.

-

Reaction Setup: Place the manganese(II) carbonate into the reaction vessel and add a magnetic stir bar. Place the vessel on a stir plate within a fume hood.

-

Acid Addition: Slowly add the nitric acid solution to the manganese(II) carbonate while stirring continuously. The addition should be gradual to control the rate of effervescence (CO₂ evolution). A concentration of 30% nitric acid is reported to be effective.[2] The reaction is exothermic, and the temperature of the solution will rise.

-

Reaction Completion: Continue adding nitric acid until all the manganese(II) carbonate has dissolved and the fizzing ceases. A slight excess of manganese carbonate can be used to ensure all the nitric acid is consumed.[2] Alternatively, maintain a slightly acidic pH to prevent the decomposition of the manganese nitrate.[2]

-

Heating (Optional): Gently heat the solution to between 70°C and 90°C to ensure the reaction goes to completion and to aid in the dissolution of any remaining solid.

-

Filtration: Once the reaction is complete, allow the solution to cool. Filter the solution to remove any unreacted manganese carbonate or insoluble impurities. The resulting solution is a pale pink aqueous solution of manganese(II) nitrate.

Purification and Crystallization of Manganese(II) Nitrate Tetrahydrate

Manganese(II) nitrate is highly soluble in water and deliquescent, making crystallization challenging.[2] The following protocol is based on a patented method for crystallizing manganese(II) nitrate tetrahydrate.

Materials:

-

Crude manganese(II) nitrate solution

-

Seed crystals of manganese(II) nitrate tetrahydrate (optional)

-

Solid carbon dioxide (dry ice) (optional, for rapid crystallization)

-

Evaporating dish

-

Heating mantle or hot plate

-

Crystallizing dish

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Desiccator

Procedure:

-

Concentration: Gently heat the filtered manganese(II) nitrate solution to evaporate the water. The solution should be concentrated until it reaches a concentration of approximately 70-71% by mass.

-

Cooling and Seeding: Cool the concentrated solution to a temperature between 21°C and 25°C. Introduce a small seed crystal of manganese(II) nitrate tetrahydrate to induce crystallization. The introduction of the seed crystal will cause spontaneous crystallization and a rise in temperature to around 32-35°C due to the heat of crystallization.

-

Alternative Rapid Crystallization: For a more rapid crystallization resulting in loose crystals, a melt of manganese nitrate hydrate (B1144303) can be stirred with crushed solid carbon dioxide. The evaporating dry ice provides the necessary cooling, and the evolved CO₂ gas prevents the crystals from agglomerating.

-

Separation: Once crystallization is complete, the resulting suspension is separated by centrifugation or vacuum filtration. If using the seed crystal method, the separation should be carried out at a temperature of 30-35°C.

-

Drying: The obtained crystals of manganese(II) nitrate tetrahydrate are then dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride or silica (B1680970) gel) to prevent the absorption of atmospheric moisture. Do not heat the crystals to dryness, as they will dissolve in their own water of crystallization.[4]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of manganese(II) nitrate.

| Property | Value | Reference(s) |

| Molar Mass (Anhydrous) | 178.95 g/mol | [5] |

| Molar Mass (Tetrahydrate) | 251.01 g/mol | [6] |

| Appearance (Tetrahydrate) | Pink to red crystalline solid | [7] |

| Melting Point (Tetrahydrate) | 37 °C | [5] |

| Boiling Point (Decomposes) | 100 °C | [5] |

| Density (Tetrahydrate) | 1.536 g/cm³ | [5] |

Table 1: Physicochemical Properties of Manganese(II) Nitrate

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 102 |

| 18 | 134.4 |

| 35.5 | 331.4 |

Table 2: Solubility of Anhydrous Manganese(II) Nitrate in Water [8]

Safety Precautions

Manganese(II) nitrate and nitric acid are hazardous materials that require careful handling in a laboratory setting. Adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling nitric acid and manganese nitrate solutions.

-

Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of nitric acid fumes and carbon dioxide.

-

Handling Nitric Acid: Nitric acid is highly corrosive and a strong oxidizing agent. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.

-

Manganese Toxicity: Manganese compounds can be toxic, particularly through chronic inhalation or ingestion, potentially leading to a neurological condition known as manganism. Avoid generating and inhaling dusts of manganese carbonate and the final product.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Quality Control

The purity and identity of the synthesized manganese(II) nitrate can be confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the nitrate group (NO₃⁻) and the water of hydration in the final product.

-

X-ray Diffraction (XRD): XRD is a powerful technique to confirm the crystalline structure of the manganese(II) nitrate tetrahydrate and to identify any crystalline impurities.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques can be used to determine the manganese content of the final product and to quantify any metallic impurities that may have been present in the starting manganese carbonate.[4][9]

Logical Relationships in Synthesis

The successful synthesis of high-purity manganese(II) nitrate is dependent on the careful control of several interconnected parameters.

References

- 1. hamunco.com [hamunco.com]

- 2. Sciencemadness Discussion Board - Manganese nitrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. MnCO3 + 2 HNO3 → Mn(NO3)2 + H2O + CO2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. manganesesupply.com [manganesesupply.com]

- 5. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]

- 8. manganese(II) nitrate [chemister.ru]

- 9. manganesesupply.com [manganesesupply.com]

Preparation of Manganese Nitrate Solution from Manganese Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for preparing manganese nitrate (B79036) solution from manganese dioxide (MnO₂). The synthesis of manganese(II) nitrate is a critical step in the production of high-purity manganese compounds used in various applications, including as precursors for catalysts, in the manufacturing of electronic components, and as a source of manganese in pharmaceutical and biotechnological research. This document details the experimental protocols for the most common synthetic routes, presents quantitative data in a comparative format, and illustrates the key chemical pathways and workflows.

Reductive Leaching with Nitric Acid

The conversion of manganese dioxide, in which manganese is in the +4 oxidation state, to manganese(II) nitrate, where manganese is in the +2 oxidation state, necessitates a reduction reaction. Direct reaction of MnO₂ with nitric acid alone is generally ineffective. Therefore, a reducing agent is required to facilitate this transformation in an acidic medium.

Method 1: Reductive Leaching using Oxalic Acid

This method employs oxalic acid as the reductant, which is itself oxidized to carbon dioxide and water.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend manganese dioxide powder in water in a suitable reaction vessel equipped with a magnetic stirrer.

-

Addition of Oxalic Acid: Slowly add oxalic acid dihydrate to the MnO₂ suspension while stirring. The reaction initiates upon addition, evidenced by gas evolution (CO₂). For laboratory-scale synthesis, a molar ratio of approximately 1:1.25 of MnO₂ to oxalic acid dihydrate can be used. For instance, for 1 gram of high-purity MnO₂, 1.45 grams of oxalic acid dihydrate can be added to 5 mL of water.[1]

-

Addition of Nitric Acid: After the initial reaction with oxalic acid subsides, carefully add nitric acid dropwise to the mixture. The nitric acid serves to dissolve the intermediate manganese carbonate formed and provide the nitrate counter-ion. For the aforementioned scale, approximately 1.7 mL of nitric acid can be used.[1] The overall reaction is exothermic and produces carbon dioxide gas.

-

Reaction Completion and Filtration: Continue stirring until the effervescence ceases and the dark MnO₂ powder has been consumed, resulting in a pale pink solution characteristic of Mn(II) ions. Filter the resulting solution to remove any unreacted solids or impurities.

-

Concentration: The resulting manganese nitrate solution can be concentrated by gentle heating to the desired concentration.[2]

Method 2: Reductive Leaching using Hydrogen Peroxide

Hydrogen peroxide is another effective reducing agent for MnO₂ in acidic conditions, with the advantage of having water and oxygen as byproducts.

Experimental Protocol:

-

Reaction Setup: In a fume hood, prepare a slurry of manganese dioxide in a dilute solution of nitric acid in a reaction vessel with stirring.

-

Addition of Hydrogen Peroxide: Slowly add a 30% hydrogen peroxide solution to the acidic MnO₂ slurry. The reaction is often vigorous and exothermic, producing oxygen gas.[3][4] The addition should be controlled to manage the reaction rate.

-

Temperature Control: Maintain the reaction temperature in the range of 60-90°C to ensure a reasonable reaction rate.[5]

-

Reaction Monitoring and Completion: The completion of the reaction is indicated by the dissolution of the black manganese dioxide and the cessation of oxygen evolution, yielding a clear, pale pink manganese nitrate solution.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Final Solution: The filtrate is the manganese nitrate solution, which can be standardized or concentrated as needed.

Reaction with Nitrogen Dioxide

This industrial method involves the direct reaction of manganese dioxide with nitrogen dioxide (NO₂), where NO₂ acts as both a reducing and a nitrating agent.

Experimental Protocol:

-

Reaction Slurry: Prepare an aqueous slurry of finely powdered manganese ore containing manganese dioxide in a closed, agitated reaction tank.[6][7]

-

Introduction of Nitrogen Dioxide: Bubble a gas stream containing nitrogen dioxide through the aqueous slurry.[6][8]

-

pH Control: The reaction is controlled by monitoring the pH of the slurry. The pH is maintained below 4, and preferably below 3, by adjusting the feed rate of the manganese dioxide ore and/or the flow rate of the nitrogen dioxide gas.[6][7]

-

Temperature Management: The reaction temperature should be maintained below 80°C, preferably between 30°C and 60°C, to control the reaction rate and prevent the uncontrolled decomposition of nitrous acid.[9]

-

Product Recovery: The resulting manganese nitrate solution is separated from the solid impurities by filtration.[6]

Data Summary

The following table summarizes quantitative data from various sources for the preparation of manganese nitrate solution.

| Method | Starting Material | Reducing Agent | Acid | Temperature | Reaction Time | Reported Yield/Efficiency | Source |

| Reductive Leaching | Pyrolusite Powder (55.5% Mn) | Corn Stalk Powder | Nitric Acid / Mn(NO₃)₂ solution | 40-50°C | 2 hours | 99.1% Mn leaching rate | [1] |

| Reductive Leaching | Pyrolusite Powder (55.5% Mn) | Corn Stalk Powder | Nitric Acid / Mn(NO₃)₂ solution | 50-60°C | 1 hour | 99.5% Mn leaching rate | [1] |

| Reductive Leaching | Anode Sludge Residue | Hydrogen Peroxide | Sulfuric Acid | 60°C | Not specified | 98.5% Mn leaching efficiency | |

| Reaction with NO₂ | Manganese Ore | Nitrogen Dioxide | Aqueous medium | 30-36°C | Continuous | Not specified | [7] |

Mandatory Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the preparation of manganese nitrate solution from MnO₂.

Chemical Reaction Pathways

Caption: Simplified chemical reaction pathways for the synthesis of manganese nitrate from MnO₂.

References

- 1. Method for preparing manganous nitrate solution - Eureka | Patsnap [eureka.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Sciencemadness Discussion Board - Manganese nitrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. jurnal.tekmira.esdm.go.id [jurnal.tekmira.esdm.go.id]

- 5. EP0065608A1 - Process for preparing manganese nitrate solution - Google Patents [patents.google.com]

- 6. US4276268A - Process for preparing manganese nitrate solution - Google Patents [patents.google.com]

- 7. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Manganese Nitrate: Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for manganese nitrate (B79036) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. Manganese nitrate, while valuable in various applications, is an oxidizer and a corrosive substance that can cause severe health effects if not handled properly.

Chemical and Physical Properties

Manganese nitrate is a hygroscopic solid that is typically found in its hydrated form. It is highly soluble in water and presents as a white to light pink crystalline solid.[1][2]

| Property | Data | References |

| Chemical Formula | Mn(NO₃)₂ | [3] |

| Molecular Weight | 178.95 g/mol (anhydrous) | [1][3] |

| Appearance | White to light pink crystalline solid | [1][2] |

| Odor | Slight nitric acid or acrid odor | [4][5] |

| Solubility | Soluble in water, alcohol, dioxane, tetrahydrofuran, acetonitrile | [3] |

| pH | <1 to 1.5 (for solutions) | [2][6] |

Hazard Identification and Classification

Manganese nitrate is classified as a hazardous substance with multiple risk factors. It is a strong oxidizer and can intensify fires or cause them upon contact with combustible materials.[1][5][7] It is also corrosive and can cause severe skin burns and eye damage.[4][7]

GHS Hazard Statements:

-

May cause damage to organs (specifically the brain and central nervous system) through prolonged or repeated exposure.[4][7][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to manganese nitrate.

Engineering Controls

-